2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene
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Overview
Description
5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine is a nitrogen-containing heterocyclic compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of fused pyrazine rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine typically involves the intermolecular cyclization of 2-alkylamino-3-chloro-5,6-dicyanopyrazine in the presence of tributylamine in N,N-dimethylformamide (DMF). This reaction yields 5,10-disubstituted-2,3,7,8-tetracyano-5,10-dihydrodipyrazino[2,3-b:2’,3’-e]pyrazines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5,10-Dihydrodipyrido[2,3-b:2’,3’-e]pyrazine
- 5,10-Dihydrodipyrido[2,3-b:3,2-e]pyrazine
Uniqueness
5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine is unique due to its specific structural arrangement and the presence of multiple nitrogen atoms, which contribute to its reactivity and stability.
Properties
CAS No. |
117987-19-6 |
---|---|
Molecular Formula |
C8H6N6 |
Molecular Weight |
186.178 |
IUPAC Name |
5,10-dihydrodipyrazino[3,4-b:3/',4/'-f]pyrazine |
InChI |
InChI=1S/C8H6N6/c1-2-10-6-5(9-1)13-7-8(14-6)12-4-3-11-7/h1-4H,(H,9,11,13)(H,10,12,14) |
InChI Key |
UOBCYHRVOJJGAR-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=N1)NC3=NC=CN=C3N2 |
Origin of Product |
United States |
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